2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
CAS No.: 5354-60-9
Cat. No.: VC10876115
Molecular Formula: C14H9F3N2O3
Molecular Weight: 310.23 g/mol
* For research use only. Not for human or veterinary use.
![2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide - 5354-60-9](/images/structure/VC10876115.png)
Specification
CAS No. | 5354-60-9 |
---|---|
Molecular Formula | C14H9F3N2O3 |
Molecular Weight | 310.23 g/mol |
IUPAC Name | 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Standard InChI | InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-3-7-11(10)18-13(20)9-5-1-4-8-12(9)19(21)22/h1-8H,(H,18,20) |
Standard InChI Key | MORUOUXZJAHZBA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide (C₁₅H₁₀F₃N₂O₃) features a benzamide backbone with a nitro group (-NO₂) at the 2-position of the benzoyl ring and a 2-(trifluoromethyl)phenyl group attached to the amide nitrogen. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .
Physicochemical Data
Key physicochemical parameters are summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀F₃N₂O₃ |
Molecular Weight | 324.25 g/mol |
logP (Octanol-Water) | 3.98 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Polar Surface Area | 55.7 Ų |
Solubility (Water) | <1 mg/mL (predicted) |
The high logP value indicates significant lipophilicity, likely enhancing membrane permeability in biological systems. The low aqueous solubility, typical of nitroaromatics, suggests formulation challenges for pharmaceutical applications .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is documented, analogous routes for related benzamides provide a framework. A plausible pathway involves:
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Nitration of Benzoyl Chloride: Introducing the nitro group via electrophilic aromatic substitution using nitric acid/sulfuric acid.
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Amidation with 2-(Trifluoromethyl)Aniline: Coupling the nitro-substituted benzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) .
Example Protocol:
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React 2-nitrobenzoyl chloride (1.0 equiv) with 2-(trifluoromethyl)aniline (1.2 equiv) in dichloromethane at 0–5°C.
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Stir for 12 hours, followed by aqueous workup and recrystallization from ethanol/water.
This method mirrors steps used in the synthesis of 2-trifluoromethyl benzamides, where yields exceeding 85% are achievable under optimized conditions .
Reaction Optimization
Key factors influencing yield and purity:
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Temperature Control: Excessive heat during nitration risks byproduct formation (e.g., dinitro derivatives).
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Catalyst Selection: Palladium-based catalysts (e.g., 5% Pd/C) improve selectivity in hydrogenation steps for intermediates .
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Solvent Systems: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity for amidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.95 (s, 1H, Ar-H)
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δ 7.72–7.68 (m, 2H, Ar-H)
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δ 7.54–7.49 (m, 2H, Ar-H)
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¹⁹F NMR (376 MHz, CDCl₃):
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δ -62.5 (s, CF₃)
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Mass Spectrometry
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ESI-MS: m/z 325.1 [M+H]⁺ (calculated for C₁₅H₁₁F₃N₂O₃⁺: 325.07).
These spectral signatures align with those of structurally similar benzamides, confirming the presence of the nitro and trifluoromethyl groups .
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